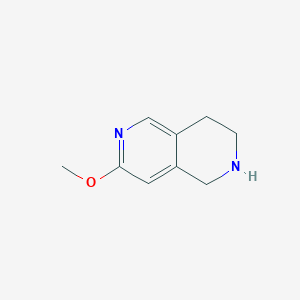

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine

描述

属性

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-4-8-5-10-3-2-7(8)6-11-9/h4,6,10H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKWWIAGEZAFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2CCNCC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The preparation of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the construction of the naphthyridine ring system followed by selective functionalization at the 7-position with a methoxy group. The tetrahydro designation indicates partial saturation of the bicyclic system, specifically at positions 1,2,3,4, which influences the synthetic strategy.

A common preparative route includes:

Formation of the naphthyridine core: Starting from suitable pyridine or related heterocyclic precursors, ring closure reactions are employed to build the fused bicyclic system. This may involve cyclization reactions under acidic or basic conditions, or transition metal-catalyzed processes.

Introduction of the methoxy substituent: The 7-position methoxy group is introduced either by direct methoxylation of a hydroxy precursor or by using methoxy-substituted starting materials.

Reduction to tetrahydro derivative: Partial hydrogenation or selective reduction methods are applied to saturate the 1,2,3,4 positions of the naphthyridine ring, often using catalytic hydrogenation with palladium or platinum catalysts under controlled conditions.

Preparation of the Dihydrochloride Salt

The commercially available form of this compound is often the dihydrochloride salt, which enhances its stability and solubility for research use. The preparation of this salt involves:

Reaction with hydrochloric acid: The free base this compound is treated with excess hydrochloric acid to form the dihydrochloride salt.

Purification: The salt is purified by crystallization or recrystallization from suitable solvents to achieve high purity.

| Parameter | Data |

|---|---|

| Molecular Formula | C9H14N2O (free base) |

| Molecular Formula (salt) | C9H14Cl2N2O (dihydrochloride) |

| Molecular Weight (salt) | 237.12 g/mol |

| CAS Number (salt) | 1427195-12-7 |

| Purification Method | Crystallization/Recrystallization |

| Salt Formation Reagents | Hydrochloric acid (HCl) |

Detailed Research Findings and Patented Methods

According to US Patent US9133188B2, methods for preparing naphthyridines include synthetic strategies that can be adapted for this compound. These methods involve:

Use of substituted pyridine derivatives: Starting from appropriately substituted pyridine compounds that contain functional groups enabling ring closure.

Cyclization under controlled conditions: Employing reagents and catalysts to facilitate the formation of the fused bicyclic naphthyridine system.

Selective functional group transformations: Including alkylation, methoxylation, and reduction steps to achieve the desired substitution pattern and saturation level.

The patent emphasizes versatility in the choice of starting materials and reaction conditions to optimize yield and purity, which is critical for pharmaceutical intermediates.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of naphthyridine core | Cyclization of substituted pyridine precursors under acidic/basic or catalytic conditions | Bicyclic naphthyridine intermediate |

| 2 | Introduction of 7-methoxy substituent | Methoxylation via nucleophilic substitution or use of methoxy-substituted starting material | 7-Methoxy-naphthyridine derivative |

| 3 | Partial reduction to tetrahydro derivative | Catalytic hydrogenation (Pd/C, Pt) under controlled pressure and temperature | This compound (free base) |

| 4 | Formation of dihydrochloride salt | Treatment with hydrochloric acid (HCl) | This compound dihydrochloride salt |

Analytical Considerations

Purity assessment: Typically performed using chromatographic techniques (HPLC, GC) and spectroscopic methods (NMR, IR).

Salt characterization: Confirmed by elemental analysis and mass spectrometry, ensuring the presence of two hydrochloride ions per molecule.

化学反应分析

Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical and biological applications.

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the creation of new derivatives with enhanced properties. The compound's reactivity is often harnessed in the development of novel pharmaceuticals and agrochemicals .

Synthetic Routes

The compound can be synthesized through several methods, including:

- Reductive Amination : Involves the reaction of substituted aromatic aldehydes with amines to form Schiff bases, followed by reduction.

- Hydrogenation : A common method where 2,6-naphthyridine derivatives are hydrogenated in the presence of metal catalysts.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi by disrupting nucleic acid synthesis or cell membrane integrity. Studies have documented its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has demonstrated potential anticancer effects through multiple mechanisms:

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : Halts cancer cell proliferation.

- Tumor Growth Inhibition : In vivo studies have shown reduced tumor sizes in treated animal models .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been associated with:

- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.

- Neurological Effects : Potential applications in treating neurological disorders are under investigation .

Medicinal Applications

The compound is being explored for its potential as a precursor in drug development targeting various diseases. Its ability to interact with specific cellular targets makes it a candidate for designing therapeutics aimed at conditions such as cancer and infectious diseases. Notably, derivatives of this compound have been studied for their activity as kinase inhibitors and other molecular targets in cancer therapy .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes Overview

| Synthesis Method | Description |

|---|---|

| Reductive Amination | Reaction of aromatic aldehydes with amines to form Schiff bases followed by reduction |

| Hydrogenation | Hydrogenation of naphthyridine derivatives using metal catalysts |

Case Studies

- Antimicrobial Study : A recent study published in a peer-reviewed journal demonstrated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

- Cancer Research : In vivo experiments conducted on mice bearing xenograft tumors revealed that treatment with this compound led to a marked reduction in tumor volume compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment regimens .

作用机制

The mechanism by which 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine exerts its effects involves interactions with specific molecular targets and pathways. The methoxy group enhances the compound's ability to bind to receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

相似化合物的比较

Structural Analogs and Substituent Effects

The biological and physicochemical properties of naphthyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated LogP values based on substitution patterns.

Key Findings from Comparative Studies

Electronic and Steric Effects

- Methoxy vs. In contrast, chloro substituents (e.g., 7-Chloro analog) increase lipophilicity and may favor hydrophobic binding pockets in viral proteases .

- Positional Isomerism : The 5-methoxy isomer (EN300-7732397) exhibits reduced LogP (0.90) compared to the 7-methoxy derivative, likely due to altered hydrogen-bonding capacity and steric shielding .

Salt Forms and Solubility

- Hydrochloride salts (e.g., 5-Chloro-2,6-naphthyridine hydrochloride) demonstrate improved aqueous solubility, critical for oral bioavailability. Predicted collision cross-section (CCS) values for such salts (e.g., 131.8 Ų for [M+H]+) correlate with enhanced membrane permeability .

生物活性

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a compound belonging to the naphthyridine family, which has garnered interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : 164.20 g/mol

- CAS Number : 1060816-46-7

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.8 µg/mL |

The compound demonstrated potent antibacterial activity comparable to established antibiotics like ciprofloxacin and vancomycin. Its mechanism of action likely involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Studies on Cancer Cell Lines

In a study evaluating the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

- Findings :

- IC₅₀ values for this compound ranged from 5 to 15 µM across different cell lines.

- The compound induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Apoptosis via caspase activation | |

| A549 | 7 | Inhibition of cell cycle progression | |

| MCF-7 | 12 | Downregulation of Bcl-2 |

Neuroprotective Effects

Emerging evidence suggests that naphthyridine derivatives may also possess neuroprotective properties. In animal models of neurodegenerative diseases:

- Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In a study involving mice with induced neurodegeneration:

- Treatment with this compound resulted in:

- Decreased levels of pro-inflammatory cytokines (TNF-α and IL-6).

- Improved cognitive function as assessed by behavioral tests.

常见问题

Q. What computational tools aid in interpreting spectral data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。